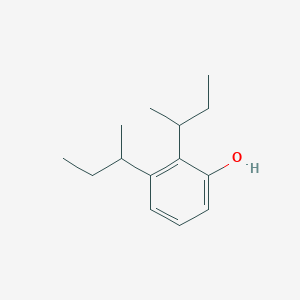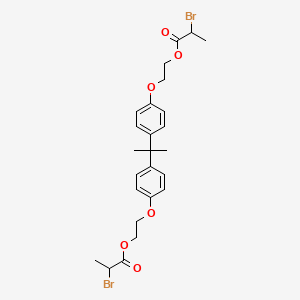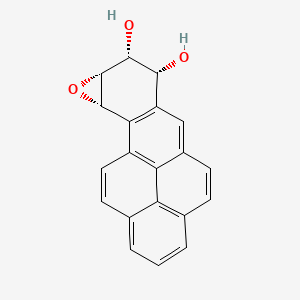
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- is a complex polycyclic aromatic hydrocarbon derivative. This compound is known for its intricate structure, which includes multiple fused aromatic rings and an oxirene moiety. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- typically involves the oxidation of benzo(a)pyrene. The process includes several steps:
Oxidation: Benzo(a)pyrene is oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to form benzo(a)pyrene-7,8-dihydrodiol.
Epoxidation: The dihydrodiol is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirene moiety.
Hydrolysis: The resulting epoxide is hydrolyzed under acidic or basic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its complex structure and limited commercial applications. the synthetic routes mentioned above can be scaled up for laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydrodiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones, hydroxy derivatives.
Reduction Products: Dihydrodiols, reduced aromatic compounds.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with DNA and proteins, contributing to the understanding of mutagenesis and carcinogenesis.
Medicine: Studied for its potential role in cancer development and as a biomarker for exposure to environmental pollutants.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The compound exerts its effects primarily through interactions with DNA. The oxirene moiety can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, contributing to carcinogenesis. The compound also interacts with various enzymes involved in detoxification and metabolic pathways, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-dihydrodiol: An intermediate in the synthesis of the target compound.
Benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with similar biological activity.
Uniqueness
Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7alpha,8alpha,8abeta,9abeta)- is unique due to its specific structure, which includes both diol and oxirene functionalities. This combination of features contributes to its distinct reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
64912-50-1 |
|---|---|
Molecular Formula |
C20H14O3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
(3S,5R,6R,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18-,19+,20-/m1/s1 |
InChI Key |
DQEPMTIXHXSFOR-YSTOQKLRSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]6[C@H](O6)[C@@H]([C@@H]5O)O)C=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


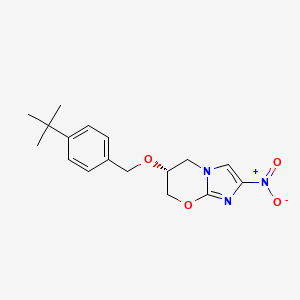
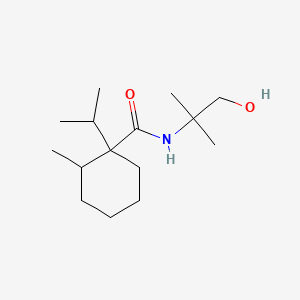
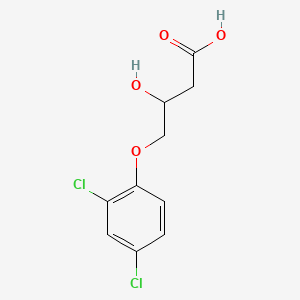
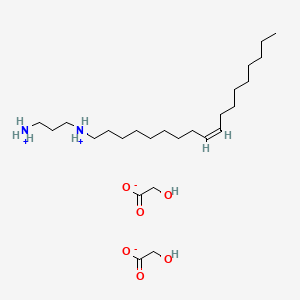
![6,9-bis(3-aminopropylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid](/img/structure/B12693049.png)
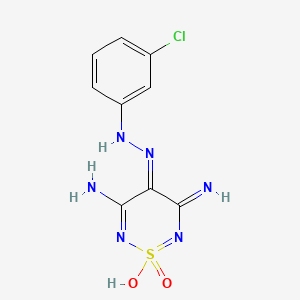
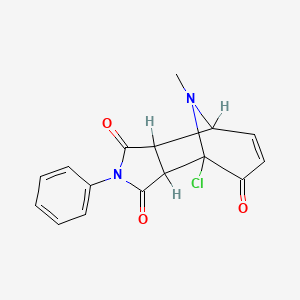


![2,2-Dimethyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)propyl acetate](/img/structure/B12693073.png)
